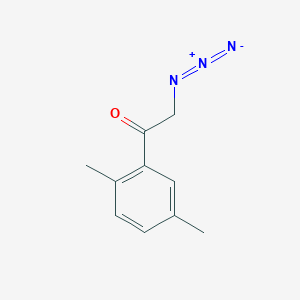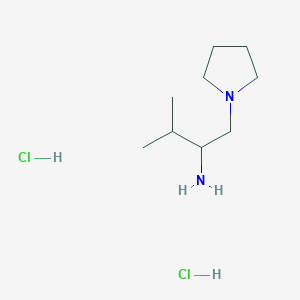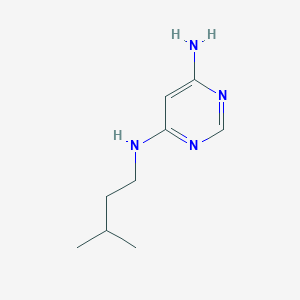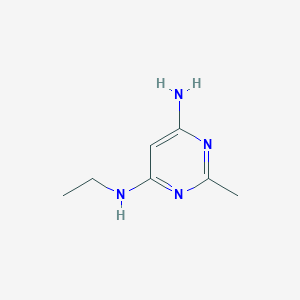
2-Azido-1-(2,5-diméthylphényl)éthan-1-one
Vue d'ensemble
Description
2-Azido-1-(2,5-dimethylphenyl)ethan-1-one is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
Le 2-azido-1-(2,5-diméthylphényl)éthan-1-one est un intermédiaire précieux dans la synthèse de divers composés hétérocycliques. Ces composés sont cruciaux en chimie pharmaceutique en raison de leurs propriétés biologiques et pharmacologiques . Le groupe azido de ce composé peut subir diverses réactions de cycloaddition, conduisant à la formation de divers hétérocycles tels que les triazoles, connus pour leur stabilité et leurs applications pharmaceutiques potentielles.
Applications de la chimie "click"
Le composé est utilisé dans les réactions de chimie "click", en particulier la cycloaddition azoture-alcyne catalysée par le cuivre(I) (CuAAC). Cette réaction est largement utilisée pour créer de nouveaux matériaux et bioconjugués en raison de sa grande spécificité et de son rendement élevé . Les 1,2,3-triazoles résultants de cette réaction ont trouvé des applications dans le développement de nouveaux médicaments et agrochimiques.
Développement pharmaceutique
En raison de sa capacité à former divers hétérocycles, le this compound est essentiel au développement de nouveaux produits pharmaceutiques. Il a été utilisé pour synthétiser des composés ayant des activités antiallergiques, antihistaminiques, antibactériennes, anti-VIH et antitumorales . Cette polyvalence en fait un composé important dans la recherche en chimie médicinale.
Recherche agrochimique
En agrochimie, le composé est utilisé pour développer de nouveaux pesticides et herbicides. Les dérivés triazoliques obtenus à partir de cette azido cétone présentent de bonnes activités antiprolifératives contre divers agents pathogènes des plantes, contribuant à la protection des cultures et à l'amélioration de la productivité agricole .
Science des matériaux
En science des matériaux, le this compound peut être utilisé pour introduire des groupes fonctionnels azido dans les polymères ou les surfaces. Cette fonctionnalisation permet des modifications supplémentaires par chimie "click", conduisant au développement de matériaux avancés ayant des propriétés spécifiques comme une durabilité accrue ou une résistance chimique .
Modification des protéines
Le groupe azido de ce composé peut être introduit dans les protéines, fournissant une poignée pour la bioconjugaison par chimie "click". Cette application est particulièrement utile dans le domaine de la protéomique, où elle permet le marquage et le suivi des protéines, ainsi que la création de thérapeutiques à base de protéines .
Mécanisme D'action
Mode of Action
- One possible mode of action involves the reaction of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one with hydrazine derivatives (such as hydroxylamine) to form hydrazones. The nitrogen atom in hydrazones acts as a nucleophile, attacking the carbonyl carbon of the ketone group. This results in the formation of a stable C=N bond. The hydrazone formation is essentially irreversible due to the dehydration step during the reaction, driving the equilibrium toward product formation .
Pharmacokinetics
- Information on absorption is not available. No data on volume of distribution. Limited information on metabolism and excretion. The compound’s ADME properties remain largely unexplored .
Analyse Biochimique
Biochemical Properties
2-Azido-1-(2,5-dimethylphenyl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds between the azido group of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one and the active sites of the enzymes, leading to enzyme inhibition or modification .
Cellular Effects
The effects of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses. This inhibition leads to reduced expression of pro-inflammatory genes and altered cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. One notable mechanism involves the covalent modification of cysteine residues in target proteins, resulting in changes in protein function and gene expression. Additionally, 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one can induce oxidative stress by generating reactive oxygen species, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound has been associated with sustained inhibition of specific cellular pathways and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At high doses, 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentration levels .
Metabolic Pathways
2-Azido-1-(2,5-dimethylphenyl)ethan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo biotransformation, leading to the formation of various metabolites. These metabolic processes can affect the compound’s activity and toxicity. Additionally, 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one can influence metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in certain tissues. Its distribution is influenced by factors such as lipophilicity and molecular size. The interaction with transporters and binding proteins can affect the compound’s localization and accumulation within cells .
Subcellular Localization
2-Azido-1-(2,5-dimethylphenyl)ethan-1-one exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. The subcellular localization of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one is crucial for its activity and function within cells.
Propriétés
IUPAC Name |
2-azido-1-(2,5-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-3-4-8(2)9(5-7)10(14)6-12-13-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGNEDNKOPTYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(Methylsulfanyl)benzoyl]piperazine](/img/structure/B1469993.png)
![1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469995.png)
![1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469996.png)




![2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470004.png)


